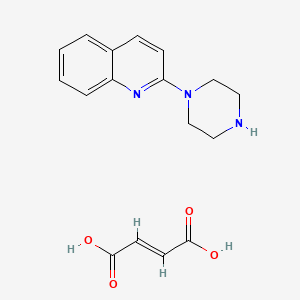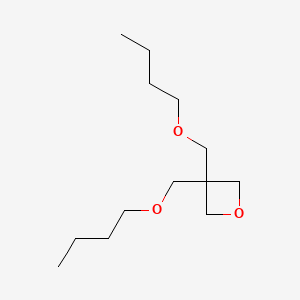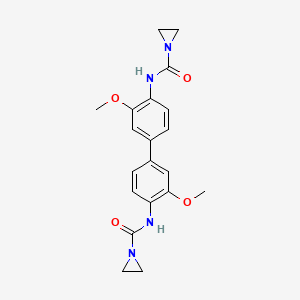
n,n'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)diaziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide is a complex organic compound with the molecular formula C20H22N4O4 and a molecular weight of 382.413 g/mol This compound is characterized by its unique structure, which includes two aziridine groups attached to a biphenyl core substituted with methoxy groups
Méthodes De Préparation
The synthesis of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide involves several steps. One common synthetic route includes the reaction of aziridine with 3,3’-dimethoxybiphenyl-4,4’-dicarboxylic acid . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide involves its interaction with molecular targets through its aziridine groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modification of protein structures .
Comparaison Avec Des Composés Similaires
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide can be compared with similar compounds such as:
- N,N’-bis-(aziridine-1-carbonyl)-3,3’-dimethoxy-benzidine
- N,N’-Bis-(aziridin-1-carbonyl)-3,3’-dimethoxy-benzidin
- 4,4’-bis-(aziridine-1-carbonylamino)-3,3’-dimethoxy-biphenyl
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide lies in its specific substitution pattern and the presence of aziridine groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
3259-67-4 |
|---|---|
Formule moléculaire |
C20H22N4O4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-[4-[4-(aziridine-1-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-11-13(3-5-15(17)21-19(25)23-7-8-23)14-4-6-16(18(12-14)28-2)22-20(26)24-9-10-24/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)(H,22,26) |
Clé InChI |
BHQKBRVRPHGQRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)N3CC3)OC)NC(=O)N4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
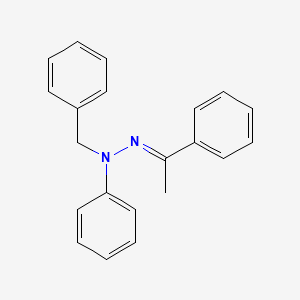
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
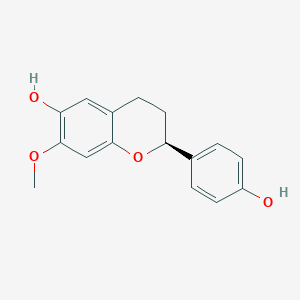
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
